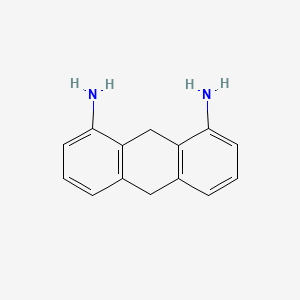
9,10-Dihydroanthracene-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroanthracene-1,8-diamine is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene It is characterized by the presence of two amine groups at the 1 and 8 positions of the dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,8-diamine typically involves the reduction of anthracene derivatives followed by amination. One common method is the reduction of 1,8-dinitroanthracene using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting 1,8-diamino-9,10-dihydroanthracene can then be purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure hydrogen gas and metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: N-substituted anthracene derivatives.
Scientific Research Applications
9,10-Dihydroanthracene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracene-1,8-diamine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In the case of its anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways.
Comparison with Similar Compounds
9,10-Dihydroanthracene: Lacks the amine groups and is primarily used as a hydrogen donor in organic synthesis.
1,8-Diaminoanthraquinone: Contains amine groups but has a quinone structure, making it more reactive in redox reactions.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in photophysical studies and as a scintillator.
Properties
CAS No. |
114645-02-2 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
9,10-dihydroanthracene-1,8-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6H,7-8,15-16H2 |
InChI Key |
AZSYXRHNGGYJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=C1C=CC=C3N)C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















